3,5-Dihydroxy-6-methyloctanoic acid

Description

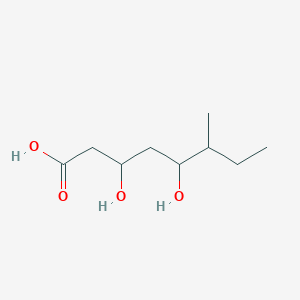

Structure

2D Structure

3D Structure

Properties

CAS No. |

114454-40-9 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3,5-dihydroxy-6-methyloctanoic acid |

InChI |

InChI=1S/C9H18O4/c1-3-6(2)8(11)4-7(10)5-9(12)13/h6-8,10-11H,3-5H2,1-2H3,(H,12,13) |

InChI Key |

LCTWRVPUGRLZPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC(CC(=O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 3,5 Dihydroxy 6 Methyloctanoic Acid

Presence as an Acyl Moiety in Quillaja Saponins (B1172615)

3,5-Dihydroxy-6-methyloctanoic acid has been identified as an acyl moiety within the complex structure of saponins derived from the Quillaja genus. These saponins are renowned for their diverse biological activities.

Research has confirmed the presence of this compound in extracts from the bark of Quillaja saponaria, commonly known as the soapbark tree. This compound is not found freely in the plant but is chemically bonded as an ester to the saponin (B1150181) structure. Its isolation and identification were achieved through the alkaline hydrolysis of the saponin mixture obtained from the bark extract. This process breaks the ester bond, releasing the fatty acid for subsequent analysis and characterization using chemical and spectral methods.

A particularly well-studied saponin from Quillaja saponaria is QS-21, which is known for its potent adjuvant properties. Structural elucidation of QS-21 has revealed that this compound is a crucial component of its acyl side chain. This fatty acid is attached to a fucose sugar unit within the larger oligosaccharide chain of the saponin. The presence of this specific acyl moiety is considered to be a key factor contributing to the biological activity of QS-21.

Detection in Saponin Profiles from Other Plant Sources (e.g., Quinoa Seed Coats)

While the fatty acid composition of quinoa seeds, which includes common fatty acids like linoleic, oleic, and palmitic acids, has been well-documented, the specific acyl moieties of quinoa saponins are primarily triterpenoid (B12794562) aglycones. nih.gov Extensive research on the chemical structure of saponins from quinoa (Chenopodium quinoa) has focused on the sapogenin and sugar components. nih.govnih.gov Based on the current body of scientific literature, this compound has not been reported as a constituent of the saponins found in quinoa seed coats.

Comparative Analysis of Natural Sources and Distribution

The known distribution of this compound as a saponin acyl moiety appears to be quite specific. It is a characteristic feature of the saponins found in the Quillaja genus, including both Quillaja saponaria and Quillaja brasiliensis. In contrast, the saponins from other prominent sources like quinoa have different structural characteristics, with their aglycones being the primary focus of structural variation and biological activity studies. This highlights a significant chemical distinction between the saponins of Quillaja and those of other plant genera.

| Plant Source | Presence of this compound in Saponins | Primary Saponin Characteristics |

| Quillaja saponaria | Yes, as an acyl moiety | Triterpenoid saponins with a quillaic acid aglycone and a characteristic fatty acid side chain. |

| Quillaja brasiliensis | Yes, as an acyl moiety | Structurally similar to Q. saponaria saponins, containing the this compound moiety. |

| Chenopodium quinoa | Not reported | Triterpenoid saponins with various aglycones such as oleanolic acid, hederagenin, and phytolaccagenic acid; no reported fatty acid acyl moieties of this type. |

Advanced Spectroscopic and Spectrometric Characterization of 3,5 Dihydroxy 6 Methyloctanoic Acid Moieties

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for the analysis of complex mixtures of Quillaja saponins (B1172615). nih.govresearchgate.net In this context, LC-MS/MS is instrumental in identifying saponins that contain the 3,5-Dihydroxy-6-methyloctanoic acid moiety. The analysis is typically performed in negative ion electrospray ionization mode, which is well-suited for the acidic nature of saponins. nih.gov The chromatographic separation of the diverse saponin (B1150181) isomers is followed by mass spectrometric detection, which provides molecular weight information and allows for the selection of specific precursor ions for fragmentation studies. researchgate.net

Elucidation of Fragmentation Patterns and Diagnostic Ions

While detailed fragmentation data for the isolated this compound is not extensively published, the fragmentation of similar dihydroxy fatty acids generally proceeds via specific pathways. nih.gov For a C9-dihydroxy fatty acid, characteristic cleavages would be expected to occur at the carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage). This process helps to pinpoint the location of the hydroxyl groups along the alkyl chain. sigmaaldrich.com Other likely fragmentation pathways include the loss of water molecules from the precursor ion.

Table 1: Potential Diagnostic Ions in the Mass Spectrum of this compound

| Ion Description | Potential m/z (Negative Ion Mode) | Fragmentation Pathway |

| [M-H]⁻ | 189.11 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 171.10 | Loss of one water molecule |

| [M-H-2H₂O]⁻ | 153.09 | Loss of two water molecules |

| α-cleavage at C3-C4 | Varies | Cleavage adjacent to the C3 hydroxyl group |

| α-cleavage at C5-C6 | Varies | Cleavage adjacent to the C5 hydroxyl group |

Identification of Specific Adduct Ions (e.g., 172 Da adduct)

The formation of specific adduct ions can be a useful feature in mass spectrometric analysis. However, a review of the available scientific literature did not reveal any specific mention of a 172 Da adduct being formed with this compound under typical LC-MS conditions. The observation of adducts is highly dependent on the mobile phase composition and the ionization source conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to their low volatility, fatty acids like this compound require derivatization prior to GC-MS analysis. Common derivatization methods include esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers). sigmaaldrich.com

The electron ionization (EI) mass spectra of the resulting derivatives exhibit characteristic fragmentation patterns. For trimethylsilyl (TMS) ether derivatives of dihydroxy fatty acids, a prominent fragmentation pathway is the cleavage of the carbon-carbon bond between the two vicinal trimethylsiloxy groups. sigmaaldrich.com This cleavage results in diagnostic ions that are indicative of the positions of the original hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of molecules like this compound, typically as part of an intact saponin. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals.

Recent studies on a saponin from Quillaja brasiliensis have successfully assigned the ¹H and ¹³C signals for the this compound moiety. mdpi.com These assignments were confirmed through a combination of 1D and 2D NMR techniques, including ¹H-¹H COSY, HSQC, and HMBC, which reveal through-bond correlations between protons and carbons. mdpi.com

Table 2: ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety within a Saponin (in CD₃OD) mdpi.com

| Carbon Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (C=O) | - | 175.7 |

| 2 (CH₂) | 2.44, 2.37 | 43.1 |

| 3 (CH) | 3.92 | 68.9 |

| 4 (CH₂) | 1.63, 1.48 | 41.5 |

| 5 (CH) | 4.14 | 80.2 |

| 6 (CH) | 1.60 | 35.8 |

| 7 (CH₂) | 1.34, 1.12 | 26.6 |

| 8 (CH₃) | 0.88 | 11.8 |

| 6-CH₃ | 0.92 | 15.6 |

The stereochemistry of the chiral centers (C3, C5, and C6) can be investigated using coupling constants derived from high-resolution ¹H NMR spectra and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. wordpress.com By analyzing the spatial proximity of different protons, the relative stereochemistry of the molecule can be determined.

Integration of Hyphenated Techniques for Comprehensive Analysis

A comprehensive analysis of the this compound moiety is best achieved through the integration of multiple hyphenated techniques. LC-MS/MS serves as the initial tool for screening complex saponin extracts and identifying the presence of this specific acyl group through its characteristic mass and fragmentation patterns. nih.govresearchgate.net Following isolation of the target saponin, often by preparative HPLC, detailed structural elucidation is performed using high-field NMR spectroscopy. mdpi.com The combination of mass spectrometry, which provides information on molecular weight and elemental composition, and NMR, which reveals the precise bonding framework and stereochemistry, allows for an unambiguous characterization of the this compound moiety within its natural context.

Biosynthetic Pathways and Precursor Incorporation Studies of 3,5 Dihydroxy 6 Methyloctanoic Acid

Proposed Biogenetic Origins of Dihydroxy-Methylated Fatty Acids in Nature

The biogenesis of dihydroxy-methylated fatty acids such as 3,5-Dihydroxy-6-methyloctanoic acid is thought to be rooted in the polyketide synthase (PKS) or fatty acid synthase (FAS) pathways. wikipedia.orgescholarship.org These pathways construct carbon chains through the sequential condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA. wikipedia.org The structural diversity of polyketides and modified fatty acids arises from the selective reduction of β-keto groups and the incorporation of methyl groups, often from S-adenosyl methionine (SAM). escholarship.org

The C8 backbone of this compound likely originates from the condensation of four two-carbon units derived from acetyl-CoA and malonyl-CoA. The hydroxylation at positions C3 and C5, and the methylation at C6, are key modifications that diverge from canonical fatty acid synthesis. The presence of these functionalities suggests a pathway involving a modular or iterative PKS system, where specific domains are responsible for the reductive and methyl-transfer steps.

| Feature of this compound | Probable Biogenetic Origin | Precursor(s) |

| C8 Carbon Backbone | Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) Pathway | Acetyl-CoA, Malonyl-CoA |

| C3-Hydroxy Group | Reduction of a β-keto group by a Ketoreductase (KR) domain | - |

| C5-Hydroxy Group | Reduction of a β-keto group by a Ketoreductase (KR) domain | - |

| C6-Methyl Group | Methylation by a Methyltransferase (MT) domain | S-adenosyl methionine (SAM) |

Enzymatic Machinery and Mechanisms Involved in its Formation

The formation of this compound is proposed to be catalyzed by a suite of enzymes, likely as domains within a larger PKS complex. The key enzymatic activities involved are:

Ketosynthase (KS): Catalyzes the Claisen condensation of the growing polyketide chain with an extender unit (e.g., malonyl-CoA), elongating the carbon backbone. wikipedia.org

Acyl-Carrier Protein (ACP): Tethers the growing polyketide chain as a thioester and shuttles it between the various catalytic domains of the synthase. wikipedia.org

Ketoreductase (KR): Responsible for the reduction of the β-keto group to a hydroxyl group. The presence of two hydroxyl groups at C3 and C5 suggests the action of KR domains at two different points in the chain elongation process. wikipedia.org

Dehydratase (DH): In some PKS modules, this domain can eliminate the hydroxyl group to form a double bond. For this compound, it is likely that the DH domains were either absent or inactive at the cycles corresponding to C3 and C5.

Enoylreductase (ER): Reduces a double bond to a saturated carbon-carbon bond.

Methyltransferase (MT): This domain would be responsible for the addition of a methyl group at the C6 position, utilizing SAM as the methyl donor. escholarship.org

The biosynthesis would proceed through a series of condensation and reduction steps. After the initial condensation, the β-keto group at C3 would be reduced to a hydroxyl group. Following another round of elongation, the new β-keto group at C5 would also be reduced. The methylation at C6 likely occurs on the growing chain.

Incorporation into Saponin (B1150181) Structures: Esterification and Glycosylation Pathways

While direct evidence for the incorporation of this compound into saponins (B1172615) is limited, the presence of structurally similar moieties in complex natural products suggests this possibility. For instance, a saponin isolated from the hyacinth bean (Dolichos lablab), named lablab saponin I, contains a 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) group. nih.gov This moiety shares a striking resemblance to the structure of this compound, suggesting a potential biosynthetic link where the fatty acid or a derivative is incorporated into a saponin structure.

The incorporation would likely occur through an esterification reaction, where the carboxyl group of the fatty acid forms an ester linkage with a hydroxyl group on the saponin aglycone (the non-sugar part of the saponin). This is a common modification in saponin biosynthesis, contributing to their structural diversity.

Following or preceding this esterification, glycosylation events, catalyzed by glycosyltransferases (GTs), would attach sugar moieties to the saponin structure, leading to the final complex saponin.

Metabolic Intermediates and Regulatory Aspects of its Biosynthesis

The metabolic intermediates in the biosynthesis of this compound are transient species attached to the ACP domain of the PKS. These would include the growing polyketide chain at various stages of elongation and reduction.

Proposed Intermediates:

| Step | Intermediate Structure (simplified) |

| 1 | 3-Oxobutanoic acid (acetoacetic acid) |

| 2 | 3-Hydroxybutanoic acid |

| 3 | 3-Hydroxy-5-oxohexanoic acid |

| 4 | 3,5-Dihydroxyhexanoic acid |

| 5 | 3,5-Dihydroxy-6-methyl-7-oxooctanoic acid |

| 6 | This compound |

The regulation of the biosynthesis of such modified fatty acids is likely tightly controlled at the genetic level, with the genes encoding the PKS and modifying enzymes often found in a gene cluster. The expression of these genes could be induced by specific developmental or environmental cues. Feedback inhibition, where the final product or a downstream metabolite inhibits an early enzyme in the pathway, is also a common regulatory mechanism in secondary metabolism.

Chemical Synthesis and Semisynthesis Strategies for 3,5 Dihydroxy 6 Methyloctanoic Acid and Its Analogs

Stereoselective Total Synthesis Approaches for Polyhydroxylated Fatty Acids

The total synthesis of polyhydroxylated fatty acids like 3,5-dihydroxy-6-methyloctanoic acid relies on the iterative and stereocontrolled installation of multiple chiral centers. A common feature of these molecules is the 1,3-diol motif, which can be constructed using a variety of powerful synthetic methods.

One of the most prevalent strategies involves the use of aldol (B89426) reactions . cam.ac.uk By selecting the appropriate chiral auxiliary or catalyst, chemists can achieve high levels of diastereoselectivity in the formation of the carbon-carbon bond and the creation of the new stereocenters. For instance, the Evans acetate (B1210297) aldol reaction is a well-established method for generating syn- or anti-1,3-diols with excellent stereocontrol. nih.gov Another powerful approach is the use of substrate-controlled aldol reactions, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

Sharpless asymmetric epoxidation and subsequent regioselective opening of the epoxide offer another versatile route to chiral diols. nih.gov This method is particularly useful for establishing the stereochemistry of the hydroxyl groups. The resulting epoxy alcohol can be further elaborated to construct the carbon skeleton of the fatty acid.

The synthesis of complex polyketide natural products often involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. nih.gov This strategy allows for greater flexibility and efficiency. Key coupling reactions used in such syntheses include the Negishi reaction, Julia-Kocienski olefination, and various Heck couplings. nih.gov

For the specific synthesis of this compound, a retrosynthetic analysis might involve disconnecting the molecule into smaller, readily available chiral building blocks. For example, the C3-C5 diol moiety could be established using a stereoselective aldol reaction between a chiral propionate (B1217596) equivalent and an appropriate aldehyde. The C6 methyl group could be introduced via a stereoselective methylation or by using a starting material that already contains this feature.

| Reaction Type | Description | Key Features |

| Evans Acetate Aldol Reaction | A diastereoselective aldol reaction using a chiral oxazolidinone auxiliary to control the stereochemistry of the newly formed hydroxyl and methyl groups. | High diastereoselectivity for syn or anti products depending on the reagents used. The auxiliary is readily cleaved to reveal the carboxylic acid. |

| Sharpless Asymmetric Epoxidation | The enantioselective epoxidation of an allylic alcohol using a titanium catalyst and a chiral tartrate ligand. | Predictable and high enantioselectivity. The resulting epoxide can be opened regioselectively to afford a 1,2-diol. |

| Negishi Coupling | A cross-coupling reaction between an organozinc compound and an organohalide catalyzed by a nickel or palladium complex. | Mild reaction conditions and high functional group tolerance. Useful for forming carbon-carbon bonds in complex molecules. |

| Julia-Kocienski Olefination | A reaction between a phenyl tetrazolyl sulfone and an aldehyde or ketone to form an alkene. | Can be highly E-selective. Useful for constructing double bonds in complex natural products. |

Semisynthetic Modification of Natural Saponins (B1172615) Incorporating the Moiety

Saponins are a diverse group of naturally occurring glycosides, characterized by a hydrophobic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains. mdpi.comnih.gov The vast structural diversity of saponins presents an opportunity for semisynthesis, where the natural product is chemically modified to produce new compounds with potentially enhanced or novel biological activities. mdpi.com

The aglycone portion of some saponins is a complex polyhydroxylated structure. cam.ac.uknih.gov While no direct reports detail the semisynthetic modification of saponins to specifically yield a this compound moiety, the general principles of saponin (B1150181) chemistry suggest potential pathways. The initial step in such a strategy would be the hydrolysis of the glycosidic bonds to isolate the aglycone. This can be achieved through acidic or enzymatic hydrolysis.

Once the aglycone is obtained, selective oxidation and cleavage of specific carbon-carbon bonds could potentially lead to fragments resembling the target fatty acid. For example, oxidative cleavage of a vicinal diol within the aglycone structure could generate two carbonyl groups, which could then be further manipulated. However, achieving high selectivity in such cleavage reactions on a complex, multifunctional aglycone would be a significant challenge.

A more plausible, though still speculative, approach would involve identifying a saponin whose aglycone already contains a significant portion of the desired carbon skeleton and hydroxylation pattern. Chemical modifications could then be focused on tailoring the side chain and introducing the carboxylic acid functionality. Given the complexity and dense functionality of most saponin aglycones, such a strategy would require highly selective reagents and protecting group manipulations.

| Saponin Component | Description | Relevance to Semisynthesis |

| Aglycone | The non-sugar, hydrophobic core of a saponin, which can be a triterpenoid (B12794562) or a steroid. mdpi.comnih.gov | The starting point for semisynthetic modifications. Its inherent structure would dictate the feasibility of generating a specific fatty acid moiety. |

| Glycosidic Bonds | The linkages between the aglycone and the sugar chains. | These bonds must be cleaved, typically via hydrolysis, to isolate the aglycone for further modification. |

| Sugar Moieties | The hydrophilic carbohydrate chains attached to the aglycone. | These are typically removed during the initial stages of semisynthesis to simplify the subsequent chemical transformations. |

Biocatalytic Methods for the Production of Related Hydroxy Fatty Acid Structures

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the production of polyhydroxyalkanoates (PHAs) and their constituent hydroxy fatty acids. mdpi.comnih.govscilit.com PHAs are biodegradable polyesters produced by a wide range of microorganisms as intracellular carbon and energy storage materials. mdpi.commdpi.comnih.gov The monomeric units of PHAs are various (R)-3-hydroxyalkanoic acids. nih.gov

The biosynthesis of PHAs can proceed through several metabolic pathways, primarily the β-oxidation of fatty acids and the de novo fatty acid synthesis pathway. mdpi.com In the de novo pathway, acetyl-CoA is converted to malonyl-CoA, which then serves as a building block for the growing fatty acid chain. Intermediates in this pathway, such as (R)-3-hydroxyacyl-ACPs, can be channeled towards PHA synthesis. nih.gov

The β-oxidation pathway, on the other hand, involves the breakdown of fatty acids into acetyl-CoA. Intermediates in this pathway, such as (R)-3-hydroxyacyl-CoAs, are also precursors for PHA synthesis. By feeding microorganisms specific fatty acids, it is possible to influence the monomer composition of the resulting PHA.

Through metabolic engineering, it is possible to redirect metabolic flux towards the production of specific hydroxy fatty acids. This can involve the overexpression of key enzymes in the biosynthetic pathway or the knockout of competing pathways. For example, the expression of a specific acyl-ACP thioesterase can lead to the accumulation of a desired fatty acid. While the direct biocatalytic production of this compound has not been specifically reported, the existing knowledge of PHA biosynthesis provides a clear framework for how such a molecule could be produced. It would likely require the engineering of a microbial strain with a customized set of enzymes capable of generating the desired hydroxylation pattern and chain length.

| Biosynthetic Pathway | Description | Relevance to Hydroxy Fatty Acid Production |

| De Novo Fatty Acid Synthesis | The synthesis of fatty acids from acetyl-CoA. mdpi.com | Provides the (R)-3-hydroxyacyl-ACP precursors for PHA synthesis. Can be engineered to produce specific chain lengths. |

| β-Oxidation | The breakdown of fatty acids into acetyl-CoA. mdpi.com | Generates (R)-3-hydroxyacyl-CoA intermediates that can be incorporated into PHAs. The composition can be influenced by the fatty acids provided in the growth medium. |

| Polyhydroxyalkanoate (PHA) Synthase | The key enzyme that polymerizes hydroxyacyl-CoA monomers into PHAs. | The specificity of this enzyme can influence the types of monomers incorporated into the polymer. |

Development of Efficient Synthetic Routes for Analog Research

The development of efficient synthetic routes is a prerequisite for the exploration of structure-activity relationships (SAR) through the synthesis of analogs. For a molecule like this compound, analog design could involve modifications at several positions, including:

Alteration of the stereochemistry: The synthesis of diastereomers with different configurations at C3, C5, and C6 would be crucial for understanding the stereochemical requirements for biological activity. This can be achieved by using different chiral catalysts or starting materials in the synthetic sequence.

Modification of the alkyl chain: Analogs with shorter or longer alkyl chains, or with branching at different positions, could be synthesized to probe the influence of the hydrophobic tail on activity. This can be accomplished by using different starting aldehydes or ketones in the key bond-forming reactions.

Introduction of new functional groups: The incorporation of additional functional groups, such as double or triple bonds, halogens, or aromatic rings, could lead to analogs with improved potency, selectivity, or pharmacokinetic properties. These modifications can be introduced at various stages of the synthesis, depending on their chemical compatibility with the reaction conditions.

The development of a flexible and convergent synthetic strategy is highly desirable for analog synthesis. A route that allows for the late-stage introduction of diversity would be particularly efficient. For example, a strategy that relies on the coupling of several key fragments would allow for the synthesis of a wide range of analogs by simply varying the structure of the individual fragments. The use of solid-phase synthesis techniques could also facilitate the rapid generation of a library of analogs for high-throughput screening.

Biological and Biochemical Implications of 3,5 Dihydroxy 6 Methyloctanoic Acid As a Structural Component

Contribution to the Immunological Activity of Saponin (B1150181) Adjuvants

The immunostimulatory properties of Quillaja saponins (B1172615), particularly the well-studied fraction QS-21, are critically influenced by the presence and nature of their acyl chain, which includes 3,5-Dihydroxy-6-methyloctanoic acid. nih.govnih.gov This lipophilic moiety is indispensable for the potentiation of a robust and balanced immune response, encompassing both cellular (Th1) and humoral (Th2) immunity. nih.gov

The acyl chain, a distinctive feature of Quillaja saponins, is attached to the fucose residue of the linear tetrasaccharide domain of QS-21. nih.govnih.gov Its removal leads to a significant reduction in the adjuvant's ability to stimulate a Th1 response, which is crucial for the activation of cytotoxic T lymphocytes (CTLs) that can eliminate infected cells. nih.gov While deacylated saponins may retain some capacity to enhance humoral (Th2) responses, the full spectrum of adjuvant activity is intrinsically linked to this acylated portion. nih.gov

Research suggests that the lipophilicity conferred by the this compound-containing acyl chain is key to the interaction of the saponin with immune cells. nih.gov One proposed mechanism involves the high affinity of the saponin for cholesterol in the membranes of antigen-presenting cells (APCs) like dendritic cells. nih.gov This interaction can lead to the destabilization of the endosomal membrane, forming pores that allow the co-administered antigen to escape into the cytosol. This cytosolic entry is a critical step for the antigen to be processed and presented via the MHC class I pathway, ultimately leading to the activation of CD8+ T cells and a potent CTL response. nih.gov

| Saponin Component | Contribution to Immunological Activity | Key Findings |

|---|---|---|

| Acyl Chain (containing this compound) | Essential for potent Th1 and Th2 immune responses. Crucial for cytotoxic T lymphocyte (CTL) stimulation. | Removal of the acyl chain significantly diminishes the Th1 response. nih.gov The lipophilic nature facilitates interaction with immune cell membranes. nih.gov |

| Triterpene Core (Quillaic Acid) | Forms the central backbone of the saponin adjuvant. | Provides the foundational structure for the attachment of sugar chains and the acyl group. scielo.br |

| Sugar Moieties | May facilitate antigen uptake into APCs by binding to cell surface lectins. | Contribute to the overall amphiphilic nature of the saponin molecule. nih.gov |

Role in Enzyme-Inhibitory and Antitumor Properties of Saponin Derivatives

The acyl chain that includes this compound is not only vital for the adjuvant effects of saponins but also plays a significant role in their direct cytotoxic and potential enzyme-inhibitory activities. Studies have demonstrated that saponin fractions containing this acyl chain possess notable antitumor properties.

Specifically, acylated saponin fractions have shown the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov In contrast, saponin fractions lacking the acyl chain exhibit markedly reduced cytotoxic effects. This highlights the direct contribution of the lipophilic acyl component to the anticancer activity of these molecules. The proposed mechanism for this cytotoxicity involves the interaction of the saponin with the cancer cell membrane, leveraging its affinity for cholesterol, which can be present in higher concentrations in tumor cell membranes. nih.gov

Influence on the Overall Biological Activity of Parent Saponin Conjugates

The presence of the acyl chain is a defining characteristic of the highly bioactive Quillaja saponins when compared to saponins from many other plant sources. nih.gov This structural feature is directly linked to the hemolytic activity of these saponins, which, while a concern for toxicity, is also indicative of their potent membrane-interacting capabilities. nih.gov Hydrolyzing the ester bond that links the acyl chain to the saponin backbone results in deacylated forms with significantly reduced toxicity and altered biological activity. nih.gov

Therefore, the this compound-containing acyl chain is not merely a passive structural component but an active determinant of the biological potential of the saponin. It is a critical factor in the molecule's ability to modulate the immune system and exert cytotoxic effects on cancer cells, thereby shaping the therapeutic and pharmacological utility of the parent saponin conjugate.

Structure-Activity Relationship (SAR) Studies on Acylated Saponins

Structure-activity relationship (SAR) studies on saponins have consistently underscored the critical role of the acyl chain containing this compound in their biological functions. These studies systematically modify different parts of the saponin molecule to determine which structural motifs are responsible for their activity.

A key finding from SAR studies is that the removal of the acyl chain from QS-21 leads to a dramatic loss of its Th1-inducing adjuvant activity. This demonstrates that the lipophilic nature imparted by this chain is essential for the full immunostimulatory effect. While other parts of the saponin molecule, such as the triterpene core and the carbohydrate domains, are also important, the acyl chain appears to be a primary driver of the potent cellular immune response.

Furthermore, SAR studies have explored the impact of modifying the length and structure of the acyl chain itself. These investigations aim to optimize the balance between adjuvant activity and toxicity, as the acyl chain is also associated with the hemolytic properties of saponins. The goal is to design synthetic or semi-synthetic saponin analogues with improved therapeutic indices. The insights gained from these studies are crucial for the development of new and safer vaccine adjuvants and potential anticancer agents based on the saponin scaffold.

Comparative Analysis with Other Bioactive Hydroxy-Octanoic Acid Derivatives and their Biological Targets

This compound belongs to the broader class of hydroxy fatty acids, many of which exhibit significant biological activities. A comparative analysis reveals diverse roles for other hydroxy-octanoic acid derivatives and related compounds, targeting various biological pathways.

For example, 3-hydroxy-octanoic acid has been identified as an endogenous ligand for the G protein-coupled receptor HCA3 (GPR109B), which is primarily found in humans and higher primates. The activation of this receptor, which is expressed in adipose tissue, leads to the inhibition of lipolysis. This suggests a role for 3-hydroxy-octanoic acid in the regulation of energy metabolism.

Derivatives of (R)-3-hydroxyoctanoic acid , which can be derived from the bacterial polymer polyhydroxyalkanoate (PHA), have been synthesized and evaluated for their biological activities. These compounds have shown antimicrobial activity against a range of bacteria and fungi. The presence of the carboxylic acid group was found to be essential for this activity. Some derivatives also exhibited modest antiproliferative effects on mammalian cell lines.

Other short-chain fatty acids, such as butyric acid , are known to be histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, butyric acid can influence various cellular processes, including cell cycle progression and apoptosis. While this compound's primary known role is as a structural component of saponins, the diverse activities of other hydroxy fatty acids suggest that smaller, related molecules could have direct signaling or enzyme-inhibitory roles yet to be fully discovered.

| Hydroxy-Octanoic Acid Derivative | Biological Target/Activity | Significance |

|---|---|---|

| This compound | Structural component of saponin adjuvants (e.g., QS-21) | Crucial for the immunostimulatory and antitumor properties of the parent saponin. |

| 3-Hydroxy-octanoic acid | Ligand for HCA3 receptor (GPR109B) | Involved in the regulation of lipolysis and energy metabolism. |

| (R)-3-hydroxyoctanoic acid derivatives | Antimicrobial and antiproliferative activity | Potential for development as therapeutic agents. |

| Butyric acid (a short-chain fatty acid) | Histone deacetylase (HDAC) inhibitor | Plays a role in epigenetic regulation and has potential as an anticancer agent. |

Derivatization and Structural Modification of 3,5 Dihydroxy 6 Methyloctanoic Acid for Research

Chemical Modification of the Carboxyl and Hydroxyl Groups

The carboxyl and hydroxyl moieties of 3,5-dihydroxy-6-methyloctanoic acid are primary targets for chemical modification to modulate its physicochemical properties, such as polarity, and to create derivatives for further conjugation.

Carboxyl Group Modification:

The carboxylic acid group can be readily converted into a variety of functional derivatives. Esterification is a common strategy, achieved by reacting the acid with an alcohol in the presence of an acid catalyst or using coupling agents. This modification can enhance the lipophilicity of the molecule, which may influence its cell permeability and distribution. For instance, conversion to a methyl or ethyl ester is a straightforward modification.

Another important modification is the formation of amides. frontiersin.org This is typically accomplished by activating the carboxylic acid, for example, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine. nih.gov This reaction is fundamental for conjugating the molecule to peptides or other amine-containing biomolecules. frontiersin.org

Hydroxyl Group Modification:

The two secondary hydroxyl groups at the C3 and C5 positions offer further opportunities for derivatization. These groups can undergo esterification to form acetates or other esters, which can serve as prodrugs that are hydrolyzed in vivo to release the active dihydroxy acid. Acylation can be achieved using acid anhydrides or acyl chlorides in the presence of a base.

Etherification of the hydroxyl groups is another valuable modification. For example, reaction with alkyl halides under basic conditions can yield ethers, altering the hydrogen-bonding capacity and steric profile of the molecule. Selective protection of one hydroxyl group over the other can be challenging but may be achieved by exploiting potential differences in their steric environments or by using protecting group strategies.

A summary of potential chemical modifications is presented in the table below.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC/NHS) nih.gov | Amide |

| Hydroxyl | Esterification | Acid Anhydride or Acyl Chloride, Base (e.g., Pyridine) | Ester (e.g., Acetate) |

| Hydroxyl | Etherification | Alkyl Halide, Base (e.g., NaH) | Ether |

Conjugation Strategies to Explore New Molecular Constructs

Conjugating this compound to other molecules, such as peptides, sugars, or fluorescent labels, is a powerful strategy to create novel molecular constructs with tailored properties. biosyn.com These conjugates can be used to investigate the biological targets of the parent molecule, enhance its therapeutic potential, or develop diagnostic tools.

Amide bond formation is a cornerstone of many conjugation strategies. frontiersin.org The carboxylic acid of this compound can be coupled to the amine groups of lysine (B10760008) residues in proteins or to the N-terminus of peptides. biosyn.com This approach has been widely used to attach small molecules to larger biomolecules. frontiersin.org

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. To utilize this, either the this compound or the molecule to be conjugated must be functionalized with an azide (B81097) or an alkyne group. For example, the carboxylic acid could be amidated with an amine-containing alkyne linker.

Thiol-ene conjugation is another effective method, involving the reaction of a thiol with an alkene. frontiersin.org This can be employed by first modifying the this compound to introduce a thiol or an alkene moiety.

The table below outlines some common conjugation strategies.

| Conjugation Strategy | Required Functional Groups | Linkage Formed |

| Amidation | Carboxylic Acid, Amine | Amide |

| Click Chemistry (CuAAC) | Azide, Alkyne | Triazole |

| Thiol-ene Reaction | Thiol, Alkene | Thioether |

| Hydrazone/Oxime Formation | Aldehyde/Ketone, Hydrazine/Hydroxylamine | Hydrazone/Oxime |

Synthesis of Analogs for Mechanistic Investigations

The synthesis of analogs of this compound is crucial for conducting detailed mechanistic investigations and for establishing structure-activity relationships (SAR). nih.govpsu.edu By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its biological activity. nih.govfrontiersin.orgresearchgate.net

One common approach is to synthesize stereoisomers of the natural product to determine the importance of the stereochemistry at the C3 and C5 hydroxyl groups and the C6 methyl group for its activity. Asymmetric synthesis methods are often employed to obtain enantiomerically pure isomers. google.com

Another strategy involves modifying the length of the carbon chain or the position and nature of the substituents. For example, analogs with a longer or shorter alkyl chain, or with the methyl group at a different position, can be synthesized to probe the binding pocket of a putative target enzyme or receptor.

Fluorinated analogs are also of significant interest, as the introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. The synthesis of such analogs can provide insights into the role of specific hydrogen atoms in the molecule's interactions with its biological target.

The following table presents examples of potential analogs and the rationale for their synthesis.

| Analog Type | Structural Modification | Rationale for Synthesis |

| Stereoisomers | Altered stereochemistry at C3, C5, or C6 | To determine the importance of stereochemistry for biological activity. |

| Chain-Length Variants | Shorter or longer alkyl chain | To probe the size of a potential binding pocket. nih.gov |

| Substituent Variants | Different alkyl group at C6 or additional substituents | To investigate the role of specific substituents in binding and activity. |

| Fluorinated Analogs | Replacement of H with F at specific positions | To modulate electronic properties and metabolic stability. |

| Functional Group Mimetics | Replacement of carboxyl or hydroxyl groups with isosteres | To understand the role of these functional groups in biological interactions. |

Emerging Research Frontiers and Future Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The formation of 3,5-Dihydroxy-6-methyloctanoic acid is an integral part of the mupirocin (B1676865) biosynthetic pathway in Pseudomonas fluorescens. nih.govnih.gov This pathway is catalyzed by a complex hybrid trans-acyltransferase (trans-AT) polyketide synthase (PKS) system. nih.gov The mupirocin gene cluster is extensive, encoding a multitude of enzymes, including six large type I PKS proteins and numerous single-function enzymes. nih.govnih.gov

Research has revealed that the assembly of the 9-hydroxynonanoic acid (9HN) side chain of mupirocin, for which this compound is a precursor, involves a fascinating interplay between iterative and sequential enzymatic actions. nih.gov However, significant gaps in our understanding remain, making this a fertile ground for discovery. Many aspects of the pathway, including the precise loading mechanism for initiating the polyketide chain, are yet to be fully elucidated. nih.gov

A key area of ongoing research is the identification and characterization of enzymes responsible for specific modifications. For instance, while the ketoreductase (KR) and enoylreductase (ER) activities for β-processing have been assigned to the enzymes MupD and MupE respectively, the corresponding dehydratase (DH) activity remains elusive. nih.gov The discovery of this missing DH enzyme is a critical step toward a complete "blueprint" of the mupirocin biosynthetic sequence. nih.gov Furthermore, the complex orchestration of multiple acyl carrier proteins (ACPs) and ketosynthase (KS) domains in the synthesis of the fatty acid chain presents a puzzle that researchers are actively trying to solve. nih.gov Unraveling these unknown enzymatic functions and regulatory mechanisms will not only deepen our fundamental knowledge but also provide new tools for bioengineering.

Table 1: Key Enzymes in the Biosynthesis of the Mupirocin Fatty Acid Side Chain

| Enzyme/Domain | Type | Proposed Function | Status |

| MmpF (KS-AT didomain) | Ketosynthase-Acyltransferase | Involved in iterative chain extension | Investigated |

| MmpB | Multidomain PKS module | Catalyzes the final round of fatty acid extension | Investigated |

| MupD | Ketoreductase (KR) | Catalyzes β-ketoprocessing | Identified |

| MupE | Enoylreductase (ER) | Catalyzes β-ketoprocessing | Identified |

| Unknown Dehydratase | Dehydratase (DH) | Catalyzes β-ketoprocessing | Undiscovered |

| Multiple ACPs | Acyl Carrier Proteins | Mediate chain extension steps | Investigated |

Exploration of Novel Biological Activities Associated with its Unique Structural Features

While this compound is primarily known as a building block, its unique chemical structure—possessing multiple chiral centers and hydroxyl groups—suggests intrinsic potential for biological activity. The 9-hydroxynonanoic acid side chain, derived from this precursor, is absolutely essential for the antibacterial activity of mupirocin. nih.gov This activity stems from the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS). researchgate.netwikipedia.org

The specific stereochemistry and functional group placement within the this compound moiety are critical for its proper incorporation and the ultimate conformation of the mupirocin molecule, which dictates its binding to the IleRS target. researchgate.net This inherent specificity makes the acid an intriguing scaffold for chemical synthesis.

Future research will likely focus on isolating or synthesizing this compound and its stereoisomers to screen for novel biological activities. The structural motifs present could potentially interact with other cellular targets beyond IleRS. The exploration of derivatives, where the core acid structure is modified, is a promising strategy. Research into other natural products, such as oleanolic acid and dehydroabietic acid, has shown that derivatization can unlock a wide range of new biological effects, including anticancer, anti-inflammatory, and enhanced antimicrobial properties. nih.govmdpi.com Similarly, using this compound as a starting point could lead to the discovery of compounds with entirely new pharmacological profiles.

Development of Advanced Analytical Techniques for Trace Analysis in Biological Samples

Studying the biosynthesis of this compound and exploring its potential requires highly sensitive and specific analytical methods. Currently, methods for quantifying the final product, mupirocin, are well-established, primarily relying on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with various detectors. jocpr.comjocpr.com

However, detecting and quantifying transient, low-abundance biosynthetic intermediates like this compound within a complex biological matrix, such as a bacterial fermentation broth, presents a significant analytical challenge. unav.edu The development of advanced analytical techniques is therefore a critical research frontier.

Future efforts will focus on methods with enhanced sensitivity and selectivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques would enable the trace analysis needed to precisely map the flux through the biosynthetic pathway, identify novel or shunt metabolites, and analyze the products of engineered strains. nih.govunav.edu Furthermore, developing validated, high-throughput methods is essential for screening libraries of engineered microbes for improved production of mupirocin precursors. The validation of these methods according to established guidelines, such as those from the AOAC or ICH, will be crucial for ensuring data reliability in both research and potential industrial applications. jocpr.commdpi.com

Table 2: Overview of Analytical Methods for Mupirocin and its Precursors

| Analytical Technique | Column Type | Mobile Phase Composition | Detection Method | Application | Reference |

| RP-HPLC | C8 or C18 | Acetonitrile/Ammonium Acetate (B1210297) Buffer | UV, DAD | Quantification in pharmaceutical forms, skin permeation studies | jocpr.comunav.edu |

| Mixed-Mode HPLC | Newcrom BH | Water/Acetonitrile/Ammonium Formate | ELSD, CAD, MS | Separation and analysis in pharmaceutical dosage forms | sielc.com |

| RP-HPLC | C8 | Buffer/Acetonitrile | UV | Assay of Mupirocin Lithium in ointments | jocpr.comjocpr.com |

| LC-Q-TOF/MS | C18 | Acetic Acid in Water/Acetonitrile | MS | Identification of metabolites in plant extracts | mdpi.com |

Applications in the Rational Design of New Bioactive Molecules and Adjuvants

A complete understanding of the biosynthesis of this compound is paramount for the rational design of new bioactive molecules. This knowledge forms the basis for metabolic engineering and synthetic biology approaches aimed at producing novel antibiotics. researchgate.net By manipulating the genes in the mupirocin cluster, it is possible to create new analogs of mupirocin that may possess improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms. nih.govbham.ac.uk

For instance, high-level resistance to mupirocin arises from a plasmid-encoded alternative IleRS enzyme. nih.gov The rational design of new molecules, based on the this compound scaffold, could lead to compounds that can effectively inhibit this resistant enzyme. Analysis of the biosynthetic pathways of related antibiotics, such as the thiomarinols, provides valuable insights into how modules from different pathways can be combined to create novel structures. nih.govnih.gov

The this compound unit itself could be used as a key starting fragment in chemoenzymatic synthesis or combinatorial biosynthesis. By feeding analogs of this acid to engineered P. fluorescens strains or using the biosynthetic enzymes in vitro, a diverse library of new mupirocin-like compounds could be generated. This strategy offers a powerful platform for revitalizing the antibiotic discovery pipeline and addressing the urgent threat of multidrug-resistant bacteria. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-dihydroxy-6-methyloctanoic acid to minimize side-product formation?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., pH, temperature) and protecting hydroxyl groups during esterification or acylation steps. For example, using tert-butyldimethylsilyl (TBS) protecting groups for hydroxyl moieties can prevent unintended cross-reactions. Post-synthesis purification via reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can isolate the target compound . Stability studies under recommended storage conditions (avoiding heat/moisture, as per SDS guidelines for similar hydroxy acids) are critical to ensure product integrity .

Q. What analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy. HRMS (e.g., Q-TOF systems) provides accurate mass data for molecular formula confirmation, while 2D NMR (COSY, HSQC) resolves stereochemistry and hydroxyl group positions. For biological samples, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges can pre-concentrate the compound prior to analysis. Validate methods using spiked matrices to account for recovery rates .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Design a systematic cross-laboratory study using standardized protocols:

- Cell-based assays : Use isogenic cell lines and control for solvent concentrations (e.g., DMSO ≤0.1%).

- Dose-response curves : Include a minimum of six concentration points to assess EC₅₀/IC₅₀ reproducibility.

- Reference standards : Use a common batch of the compound to eliminate variability in purity. Statistical tools like Bland-Altman plots can quantify inter-lab discrepancies .

Q. What strategies can mitigate the lack of toxicological data for this compound in preclinical studies?

- Methodological Answer : Apply read-across approaches using structurally similar compounds (e.g., 3-hydroxyoctanoic acid) with established toxicity profiles . Conduct in silico toxicity prediction using tools like OECD QSAR Toolbox or ProTox-II to prioritize in vivo testing. For acute toxicity, follow OECD Guideline 423, starting with a limit test dose (2000 mg/kg) in rodents, with histopathological and biochemical endpoints (e.g., liver/kidney function markers) .

Q. How can researchers address instability of this compound under oxidative conditions during long-term assays?

- Methodological Answer : Stabilize the compound by adding antioxidants (e.g., 0.1% w/v Trolox) to assay buffers . For storage, lyophilize the compound in amber vials under inert gas (argon) at -80°C. Monitor degradation via UPLC-PDA with a phenyl-hexyl column; quantify oxidation products (e.g., quinones) using tandem MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.